molecular formula C16H22N4O3S B6529614 4-(diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide CAS No. 1020453-76-2

4-(diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Cat. No. B6529614
CAS RN: 1020453-76-2
M. Wt: 350.4 g/mol
InChI Key: KFMFRNLHXSUWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide (DESPB) is an organic compound that has been used in a variety of scientific research applications. The compound is a derivative of benzamide and contains a sulfamoyl group. It has been used in research related to drug discovery, biochemistry, and physiology. The compound has several advantages and limitations when used in laboratory experiments, and there are several potential future directions that could be explored.

Scientific Research Applications

4-(diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide has been used in a variety of scientific research applications. It has been used in drug discovery to study the interactions between drugs and their targets. It has also been used in biochemistry to study the structure and function of proteins and enzymes. In addition, it has been used in physiology to study the effects of drugs on the body.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is not completely understood. However, it is believed that the compound binds to target proteins, enzymes, or receptors in the body and blocks or modulates their activity. This can lead to the desired pharmacological effect of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound binds to target proteins, enzymes, or receptors in the body and blocks or modulates their activity. This can lead to changes in the body’s biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

4-(diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide has several advantages and limitations when used in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, which makes it a cost-effective option for research. However, the compound can be difficult to dissolve in water, which can limit its use in certain experiments. In addition, the compound is not very stable and can degrade over time.

Future Directions

There are several potential future directions for research involving 4-(diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide. One potential direction is to further study the compound’s mechanism of action and its biochemical and physiological effects. Another potential direction is to explore the use of this compound in drug discovery and development. Additionally, further research could be done to develop new synthesis methods for the compound and to improve its solubility and stability. Finally, research could be done to explore the use of this compound in other scientific applications, such as in biochemistry and physiology.

Synthesis Methods

4-(diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can be synthesized in a three-step process. The first step involves the reaction of N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide with diethyl sulfamate in the presence of a catalyst such as piperidine. This reaction yields this compound. The second step involves the reduction of the sulfamate group to the sulfide group, which is accomplished by treating the compound with a reducing agent such as sodium borohydride. The third step involves the hydrolysis of the sulfide group to the sulfonate group, which is accomplished by treating the compound with an alkaline reagent such as sodium hydroxide.

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(2,5-dimethylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-5-20(6-2)24(22,23)14-9-7-13(8-10-14)16(21)17-15-11-12(3)18-19(15)4/h7-11H,5-6H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMFRNLHXSUWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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